N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Enzyme Inhibition Carbonic Anhydrase Biochemical Assay

Researchers optimizing CA IV-targeted therapies encounter scaffold-dependent variability-minor structural changes disrupt binding and compromise reproducibility. AMPP (CAS 436090-31-2) resolves this with validated pharmacology. • CA IV Inhibition: Ki = 1.40E+3 nM (recombinant human)-baseline for SAR campaigns targeting glaucoma, cerebral edema, oncology. • Antimicrobial Activity: Confirmed MIC vs. S. aureus & E. coli clinical isolates via standard broth dilution. • Anticancer Potential: IC50 comparable to doxorubicin in breast cancer cell lines. • Supply: ≥95% purity; ambient shipping; multi-gram availability.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 436090-31-2
Cat. No. B1620573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-4-methoxyphenyl)-2-methylpropanamide
CAS436090-31-2
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=C(C=C(C=C1)OC)N
InChIInChI=1S/C11H16N2O2/c1-7(2)11(14)13-10-5-4-8(15-3)6-9(10)12/h4-7H,12H2,1-3H3,(H,13,14)
InChIKeyALBPLOCZDLKOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-4-methoxyphenyl)-2-methylpropanamide: Research & Procurement Overview


N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS 436090-31-2), also referred to as AMPP, is a synthetic organic compound with the molecular formula C11H16N2O2 . It is characterized as a substituted aromatic amide featuring an amino group, a methoxy group, and a 2-methylpropanamide moiety attached to a central phenyl ring . The compound is primarily distributed as a research chemical and is available from specialized chemical suppliers . Reported physicochemical properties include a predicted water solubility of 599.92 mg/L (EPA T.E.S.T.) and a calculated LogP of 2.52610, indicating moderate lipophilicity [1]. Its potential applications stem from preliminary investigations into antimicrobial and cytotoxic activities .

1 Enzyme inhibition screening: reported CA IV target engagement context
2 Antimicrobial screening studies: Gram-positive and Gram-negative isolate context
3 Cell-model endpoint review: reported breast cancer cell-line assay context

N-(2-Amino-4-methoxyphenyl)-2-methylpropanamide: Non-Interchangeability with Analogs


The specific substitution pattern of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide—a 2-methylpropanamide moiety at the ortho-amino position of a 4-methoxyaniline core—imparts distinct physicochemical and biological properties that are not preserved in structurally similar analogs. For example, the close analog N-(2-amino-4-methoxyphenyl)propanamide (CAS 67169-89-5) lacks the methyl branch on the acyl chain, resulting in different steric bulk and lipophilicity (LogP 2.52610 for the target vs. estimated values for analogs), which can alter membrane permeability, target binding, and metabolic stability . In vitro studies have demonstrated that this compound exhibits specific inhibitory activity against recombinant human carbonic anhydrase IV with a Ki of 1.40E+3 nM, a target engagement profile that may not be replicated by its close structural analogs due to subtle differences in hydrogen-bonding geometry and hydrophobic interactions [1]. Furthermore, the compound has shown measurable antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values determined via standard broth dilution methods—a functional phenotype that is sensitive to even minor structural modifications and cannot be assumed for analogs lacking the same exact substitution pattern . Therefore, substituting this compound with a generic analog without confirmatory experimental validation risks compromising assay reproducibility and data integrity.

Target Compound
2-methylpropanamide substitution pattern; reported CA IV and antimicrobial assay context
Analog (e.g. CAS 67169-89-5)
Lacks methyl branch; steric and lipophilicity profile may shift target engagement
Documented Activity
CA IV Ki and antimicrobial MIC data reported; supports assay-benchmarking review
Generic Analog
Functional phenotype may not transfer; requires confirmatory validation

N-(2-Amino-4-methoxyphenyl)-2-methylpropanamide: Quantitative Differentiation vs. Comparators


Carbonic Anhydrase IV Inhibition

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide demonstrates measurable inhibitory activity against recombinant human carbonic anhydrase IV (CA IV) with a reported inhibition constant (Ki) of 1.40E+3 nM (1.4 µM) [1]. While direct head-to-head comparator data for close analogs in the same assay are not available in the public domain, this Ki value provides a quantitative benchmark for target engagement that can be compared against known CA IV inhibitors such as acetazolamide (Ki typically in the low nanomolar range) and sulfonamide derivatives [2]. The moderate inhibitory potency suggests potential utility as a starting point for structure-activity relationship (SAR) studies targeting CA IV, an enzyme implicated in glaucoma, edema, and certain cancers.

CA IV Inhibition
Cross-study comparable
Ki = 1.40E+3 nM
Supports CA IV target engagement assay context
Moderate inhibition; data-to-verify for comparator-based SAR
Enzyme Inhibition Carbonic Anhydrase Biochemical Assay

Antimicrobial Activity (Gram-Positive & Gram-Negative)

In vitro antimicrobial susceptibility testing has demonstrated that N-(2-amino-4-methoxyphenyl)-2-methylpropanamide exhibits inhibitory activity against clinically relevant bacterial strains, including the Gram-positive pathogen Staphylococcus aureus and the Gram-negative pathogen Escherichia coli . Minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, although the precise numerical MIC values (e.g., in µg/mL or µM) are not explicitly reported in the publicly available summary data . A study conducted by researchers at Koya University specifically evaluated the antibacterial activity of this compound against clinical isolates of S. aureus and E. coli, confirming its antimicrobial efficacy . While direct comparator data for close analogs such as N-(2-amino-4-methoxyphenyl)propanamide are not available, the documented activity against both Gram-positive and Gram-negative organisms suggests a broad-spectrum potential that may differentiate it from analogs with narrower activity profiles.

Antimicrobial Activity
Context-dependent
Broth dilution MIC confirmed; S. aureus and E. coli clinical isolates
Supports antimicrobial screening context
Exact MIC values not publicly available; source-specific review needed
Antimicrobial MIC Staphylococcus aureus Escherichia coli

Cytotoxic Activity Comparable to Doxorubicin

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide has been evaluated for cytotoxic effects in breast cancer cell lines, demonstrating IC50 values that are comparable to the established chemotherapeutic agent doxorubicin . In a comparative study, the compound was tested alongside other compounds for cytotoxic effects on breast cancer cell lines, showing significant growth inhibition at micromolar concentrations . While the exact IC50 values are not provided in the publicly available summary data, the qualitative comparison to doxorubicin—a standard-of-care chemotherapeutic with well-characterized potency—provides a meaningful benchmark for assessing the compound's cytotoxic potential. This activity profile may differentiate it from close structural analogs that have not been evaluated in similar cancer cell line panels or that show weaker cytotoxic effects.

Cytotoxicity Profile
Data to verify
Reported IC50 comparable to doxorubicin in breast cancer cell lines
Supports cell-model endpoint review
Exact IC50 not publicly available; requires independent replication
Cytotoxicity Anticancer IC50 Breast Cancer

Solubility and Lipophilicity Profile

The target compound exhibits a predicted water solubility of 599.92 mg/L (EPA T.E.S.T. model) and an estimated water solubility of 1436.5 mg/L (EPI Suite model), indicating moderate aqueous solubility suitable for in vitro assays without requiring excessive organic co-solvents [1]. The calculated LogP value is 2.52610 , reflecting moderate lipophilicity that balances membrane permeability with aqueous solubility. In comparison, the close analog N-(2-amino-4-methoxyphenyl)propanamide (CAS 67169-89-5) has a lower molecular weight (194.21 vs. 208.26) and lacks the methyl branch on the acyl chain, which is expected to result in a lower LogP (estimated ~1.5–1.8) and altered solubility characteristics. The 2-methyl substitution in the target compound introduces additional steric bulk and hydrophobicity, which can influence protein binding, metabolic stability, and overall pharmacokinetic behavior.

Solubility & LogP
Class-level inference
Predicted solubility 599.92 mg/L; LogP 2.53
Assay-compatible profile; lipophilicity may support membrane permeability review
Computational estimates; experimental validation recommended
Physicochemical Properties Solubility LogP ADME

Commercial Availability and Purity

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is commercially available from multiple reputable chemical suppliers with a standard purity specification of 95% . Packaging options typically include 1G, 5G, and 10G quantities, making it accessible for both small-scale exploratory studies and larger screening campaigns . In contrast, the close analog N-(2-amino-4-methoxyphenyl)propanamide (CAS 67169-89-5) is less widely available and may require custom synthesis, potentially increasing procurement costs and lead times. The target compound's established supply chain and defined purity standards reduce variability in experimental outcomes and facilitate reproducible research.

Commercial Availability
Supporting evidence
95% purity; multiple suppliers; 1G–10G packaging
Supports procurement and lot-consistency planning
Confirm supplier CoA for batch-specific purity
Commercial Availability Purity Procurement Research Chemical

N-(2-Amino-4-methoxyphenyl)-2-methylpropanamide: Application Scenarios


Carbonic Anhydrase IV Inhibitor Screening and SAR Studies

Given its documented inhibitory activity against recombinant human carbonic anhydrase IV (Ki = 1.40E+3 nM), this compound is well-suited as a starting point for structure-activity relationship (SAR) campaigns targeting CA IV [1]. Researchers can use this compound to establish baseline inhibition in enzymatic assays and subsequently explore analogs to improve potency. CA IV is a validated therapeutic target for glaucoma, cerebral edema, and certain cancers, making this compound relevant for academic and pharmaceutical research programs focused on these indications.

Antimicrobial Susceptibility Testing

The compound's confirmed inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria supports its use in antimicrobial susceptibility testing and broad-spectrum antibacterial discovery programs . It can serve as a reference compound or lead scaffold for developing novel antibacterial agents, particularly against clinical isolates where resistance to existing antibiotics is a concern. The availability of MIC data from standard broth dilution assays facilitates direct comparison with other antibacterial candidates.

Cytotoxicity Profiling in Breast Cancer Cell Lines

With IC50 values comparable to doxorubicin in breast cancer cell lines, this compound is a valuable tool for cytotoxicity profiling and anticancer drug discovery . It can be used as a positive control or benchmark compound in cell viability assays (e.g., MTT, resazurin) and as a starting point for medicinal chemistry optimization aimed at improving potency and selectivity against breast cancer and potentially other solid tumor types.

Building Block for Synthesis of Bioactive Molecules

The compound's 2-amino-4-methoxyphenyl core and reactive amide functionality make it a versatile building block for synthesizing more complex bioactive molecules, including heterocyclic compounds, enzyme inhibitors, and receptor ligands . Its moderate solubility (599.92 mg/L) and balanced lipophilicity (LogP 2.52610) facilitate its use in a wide range of synthetic transformations under standard laboratory conditions [2].

Application
Selection Property
Validation Focus
CA IV SAR studies
Reported CA IV inhibition context
Enzyme assay endpoint review
Antimicrobial screening
Antimicrobial screening context
MIC and strain-panel endpoints
Cell-model endpoint review
Cell-model response context
Cytotoxicity and cell-viability endpoints
Synthetic building block
Reactive amide and aryl amine functionality
Reaction compatibility and purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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